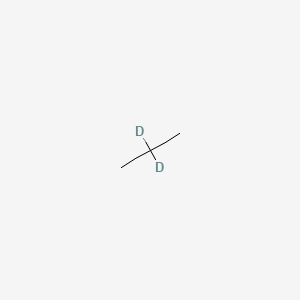

Propane-2,2-d2

描述

Significance of Site-Specific Isotopic Labeling in Fundamental Chemical Studies

Isotopic labeling is a technique that involves the substitution of an atom in a molecule with one of its isotopes. creative-proteomics.com In chemical research, the use of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) has become an indispensable tool. sigmaaldrich.com Site-specific isotopic labeling, the precise placement of an isotope at a particular atomic position within a molecule, offers a powerful method for investigating molecular structure, dynamics, and reactivity with atomic-level precision. nih.gov

This targeted approach allows researchers to focus on specific regions of a molecule, simplifying complex spectra and enabling the study of large proteins and macromolecular assemblies. nih.govrsc.org For instance, in nuclear magnetic resonance (NMR) spectroscopy, selective labeling can reduce the number of observed signals, making it possible to analyze specific residues or segments of a protein. nih.gov Similarly, in vibrational spectroscopy techniques like infrared and Raman spectroscopy, isotopic enrichment helps in assigning vibrational frequencies to particular residues, aiding in the determination of a protein's secondary structure or folding state. nih.gov

The ability to introduce isotopes at will has profound implications for a wide range of scientific disciplines. In biology, it is fundamental for studying cellular metabolism and protein function. arxiv.org In materials science, isotopic labeling can be used to probe the structure and dynamics of polymers. scielo.org.mx

Role of Deuterium in Elucidating Reaction Mechanisms and Pathways

Deuterium (D or ²H), a stable, non-radioactive isotope of hydrogen, serves as a crucial probe in the study of chemical reactions. clearsynth.com Its application is primarily based on the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. scielo.org.mx The C-D bond is stronger than the C-H bond, meaning that breaking a C-D bond requires more energy and thus occurs at a slower rate. scielo.org.mxresearchgate.net

By strategically placing deuterium at a specific site in a reactant molecule, chemists can determine whether the bond to that hydrogen atom is broken in the rate-determining step of the reaction. scielo.org.mx A significant slowing of the reaction rate upon deuteration (a primary KIE) provides strong evidence for the involvement of that C-H/C-D bond in the critical step of the reaction mechanism. scielo.org.mxroyalsocietypublishing.org This method has been extensively used for decades to provide detailed insights into the mechanisms of both chemical and biological processes. researchgate.netroyalsocietypublishing.org

Furthermore, deuterium labeling is instrumental in tracking the fate of atoms throughout a chemical transformation, helping to elucidate complex reaction pathways and biosynthetic routes. scielo.org.mxclearsynth.com It is also widely used in conjunction with mass spectrometry and NMR spectroscopy to identify and quantify molecules. researchgate.net

Overview of Propane-2,2-d2 as a Research Probe in Hydrocarbon Chemistry

This compound (CH₃CD₂CH₃) is a specific isotopologue of propane (B168953) where the two hydrogen atoms on the central carbon atom are replaced with deuterium. sigmaaldrich.com This site-specific deuteration makes it a valuable tool for investigating various aspects of hydrocarbon chemistry. The presence of deuterium at the C2 position allows researchers to probe reactions and transformations that specifically involve this central carbon.

For example, in studies of propane dehydrogenation, a critical industrial process for producing propylene (B89431), this compound can be used to understand the mechanism of C-H bond activation. uu.nl By analyzing the isotopic distribution in the products, researchers can gain insights into which C-H bonds are preferentially broken and whether there are any scrambling or exchange reactions occurring on the catalyst surface.

The unique spectroscopic properties of this compound, arising from the C-D bonds, also make it useful in NMR and vibrational spectroscopy studies to understand the structure and dynamics of propane and its interactions with other molecules. lookchem.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₃H₆D₂ |

| Linear Formula | CH₃CD₂CH₃ |

| CAS Number | 2875-95-8 |

| Molecular Weight | 46.08 g/mol |

| Boiling Point | -42.1 °C (lit.) |

| Melting Point | -188 °C (lit.) |

| Vapor Pressure | 8.42 atm (at 21.1 °C) |

| Isotopic Purity | 98 atom % D |

| Form | Gas |

Data sourced from various chemical suppliers. sigmaaldrich.comlookchem.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2-dideuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUOYWHBWRKTHZ-SMZGMGDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426000 | |

| Record name | Propane-2,2-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2875-95-8 | |

| Record name | Propane-2,2-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2875-95-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Deuterium Incorporation at the C2 Position of Propane

Strategies for Site-Selective Deuteration of Propane (B168953) Analogues

Achieving site-selective deuteration often involves multi-step synthetic pathways starting from precursors that allow for the specific introduction of deuterium (B1214612). While direct deuteration of propane is challenging, strategies involving related compounds provide viable routes.

One approach involves the reduction of a suitable precursor with a deuterium source. For instance, the synthesis of propane-1,1,1-d3 has been achieved by the photolysis of a mixture of 3-pentanone (B124093) and acetone-d6. nist.gov This highlights a strategy where a larger molecule containing the desired carbon skeleton is used and then cleaved to produce the deuterated alkane. nist.gov A similar conceptual approach for Propane-2,2-d2 could involve the reduction of 2,2-dichloropropane (B165471) with a deuterated reagent. For example, using zinc and deuteroacetic acid. lookchem.com

Another strategy involves the "borrowing hydrogen" process, which has been demonstrated for the installation of trideuteromethyl groups. researchgate.net This methodology, often catalyzed by transition metals, involves the temporary removal of hydrogen from a substrate, its exchange with a deuterium source, and subsequent re-hydrogenation (or in this case, deuteration). While typically applied to more complex molecules, the principles could be adapted for small alkanes like propane. researchgate.net

Site-selective deuteration has also been achieved at the α-position of enals using an amine and bis(phenylsulfonyl)methane (B177063) co-catalyzed hydrogen-deuterium exchange with D2O as the deuterium source. rsc.org This demonstrates the feasibility of selective H/D exchange at sp3-hybridized carbons adjacent to activating functional groups.

Development of Catalytic and Non-Catalytic Deuterium Exchange Protocols for this compound

Both catalytic and non-catalytic methods have been explored for the deuteration of propane. These methods often involve hydrogen-deuterium (H/D) exchange reactions where propane is exposed to a deuterium source under specific conditions.

Catalytic Protocols:

Catalytic exchange reactions are pivotal for facilitating the deuteration of alkanes. Various metal catalysts have been shown to be effective for H/D exchange in propane.

Palladium (Pd) and Nickel (Ni) Catalysts: Experimental studies have demonstrated that D/H exchange between propane and water occurs in the presence of either Pd or Ni catalysts. caltech.edu With a Pd catalyst at 200 °C, the exchange between central and terminal positions reaches equilibrium. caltech.edu Interestingly, a Ni catalyst shows a preference for the central C2 position, with the exchange rate being 2.2 times faster than at the terminal positions. caltech.edu

Rhodium (Rh) Catalysts: The exchange of deuterium with propane has also been studied on rhodium films, indicating that various transition metals can facilitate this reaction. osti.gov

Alumina Catalysts: Alumina surfaces activated at specific temperatures (around 530–560°C) have shown significant activity for the exchange reaction between propane and deuterium. rsc.org This activity is correlated with the Lewis acidity of the alumina. rsc.org

The general mechanism for catalytic exchange on metal surfaces is thought to involve the adsorption of propane and subsequent stepwise replacement of hydrogen atoms with deuterium. rsc.orgrsc.org

| Catalyst | Deuterium Source | Key Findings | Citation |

|---|---|---|---|

| Palladium (Pd) on carbon | Deuterated water | Similar exchange rates at central and terminal positions. | caltech.edu |

| Nickel (Ni) on silica/alumina | Deuterated water | Central position exchanges 2.2 times faster than terminal positions. | caltech.edu |

| Rhodium (Rh) films | Deuterium gas | Effective for H/D exchange in propane. | osti.gov |

| Activated Alumina | Deuterium gas | Activity peaks with activation temperature; linked to Lewis acidity. | rsc.org |

Non-Catalytic Protocols:

Non-catalytic methods for deuteration are less common for simple alkanes like propane due to the high stability of C-H bonds. However, thermal decomposition of propane in the presence of a deuterium source can lead to some level of deuteration, although it is generally less selective and requires high temperatures. csic.es Non-catalytic thermal decomposition of propane typically begins at temperatures around 525 °C. csic.es

Characterization of Deuterium Distribution and Isotopic Purity in Synthesized this compound

The characterization of deuterated compounds is crucial to confirm the location and extent of deuterium incorporation. Several analytical techniques are employed for this purpose.

Mass Spectrometry:

Mass spectrometry is a primary tool for determining isotopic purity. High-resolution mass spectrometry (HRMS) can distinguish between different isotopologues of a compound based on their precise mass. nih.gov For this compound, the molecular ion peak will be shifted by approximately 2 Da compared to unlabeled propane. sigmaaldrich.com By analyzing the relative abundances of the different H/D isotopologue ions, the isotopic purity can be calculated. nih.gov Gas chromatography-mass spectrometry (GC-MS) is also used to separate the deuterated propane from any impurities before mass analysis. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Deuterium NMR (²H NMR) spectroscopy is a powerful technique for determining the specific sites of deuteration within a molecule. The chemical shifts in the ²H NMR spectrum directly correspond to the positions of the deuterium atoms. For this compound, a single resonance would be expected in the region corresponding to the secondary carbons of propane.

Vibrational Spectroscopy (Infrared and Raman):

Infrared (IR) and Raman spectroscopy can also provide information about deuterium incorporation. The C-D stretching vibrations occur at lower frequencies (around 2100-2200 cm⁻¹) compared to C-H stretching vibrations (around 2800-3000 cm⁻¹). The presence and intensity of these C-D bands can confirm deuteration.

Advanced Spectroscopic Investigations and Isotopic Effects in Propane 2,2 D2

Nuclear Magnetic Resonance (NMR) Studies of Deuterium (B1214612) Isotope Effects in Propane-2,2-d2

NMR spectroscopy is a powerful tool for elucidating the structural and electronic consequences of isotopic substitution. In this compound, the presence of deuterium induces measurable perturbations in the NMR spectra of neighboring nuclei, offering insights into intramolecular interactions and bonding.

Analysis of Carbon-13 and Proton NMR Chemical Shift Perturbations

The substitution of hydrogen with deuterium in organic molecules leads to small but distinct changes in the chemical shifts of nearby ¹³C and ¹H nuclei, a phenomenon known as the deuterium isotope effect. researchgate.net These shifts arise from the differences in the zero-point vibrational energies of C-H and C-D bonds, which in turn affect the average bond lengths and angles. bibliotekanauki.pl

In the case of this compound, the most significant perturbation is observed at the site of deuteration, C2. The carbon-13 NMR spectrum shows an upfield shift (shielding) for the C2 carbon. researchgate.net This shielding effect is a general characteristic of deuterium substitution and is attributed to the shorter average bond length of a C-D bond compared to a C-H bond.

The isotope effect also extends to the adjacent methyl (CH₃) groups. The ¹³C chemical shifts of the C1 and C3 carbons in this compound experience a smaller, secondary isotope shift compared to the primary shift at C2. huji.ac.il Similarly, the proton chemical shifts of the methyl groups are also perturbed by the presence of deuterium at the C2 position. These long-range effects are transmitted through bonds and space, and their magnitudes can provide information about molecular conformation and electronic structure. The observed isotope shifts are typically small, often measured in parts per billion (ppb). huji.ac.il

| Carbon Atom | Isotope Shift (ppm) | Type of Isotope Effect |

|---|---|---|

| C2 | -0.72 ± 0.10 | Primary (α) |

| C1, C3 | ~ -0.1 | Secondary (β) |

Deuterium Quadrupolar Coupling and Relaxation Phenomena

Deuterium is a quadrupolar nucleus (spin I=1), meaning it possesses a non-spherical charge distribution. reddit.com This quadrupole moment interacts with the local electric field gradient (EFG) at the nucleus, providing a sensitive probe of the electronic environment. The strength of this interaction is characterized by the deuterium quadrupolar coupling constant (QCC).

For this compound, the QCC of the deuterium nuclei is influenced by the C-D bond's electronic structure. The value of the QCC can be determined from the deuteron (B1233211) magnetic resonance spectrum. Studies on similar molecules have shown that the QCC is a sensitive measure of bond length. rsc.orgresearchgate.net

Application of 2D NMR Techniques for Isotopic Characterization

Two-dimensional (2D) NMR spectroscopy provides powerful methods for the complete structural assignment and characterization of molecules, including isotopically labeled compounds like this compound. emerypharma.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for tracing out the connectivity of atoms within the molecule.

¹H-¹H COSY: This experiment reveals scalar couplings between protons. In this compound, a COSY spectrum would show correlations between the protons of the two methyl groups, confirming their connectivity through the central deuterated carbon. researchgate.net

¹H-¹³C HSQC: The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. uvic.ca For this compound, this would show a correlation between the methyl protons and the C1/C3 carbons. The absence of a signal corresponding to the C2 carbon in the standard HSQC spectrum confirms its deuteration.

¹H-¹³C HMBC: The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. uvic.ca In this compound, an HMBC spectrum would display correlations from the methyl protons to both their directly attached carbon (C1/C3) and the central, deuterated carbon (C2). This provides unambiguous confirmation of the molecular structure and the position of isotopic labeling.

These 2D NMR techniques, used in conjunction, offer a comprehensive and definitive method for the isotopic characterization of this compound, complementing the information obtained from 1D NMR spectra.

Vibrational Spectroscopy (Infrared and Raman) of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for investigating the molecular structure and bonding of molecules. By probing the quantized vibrational energy levels, these methods offer a detailed picture of the forces holding atoms together. In the context of this compound, the substitution of hydrogen with deuterium at the central carbon atom provides a classic example of isotopic effects on molecular vibrations.

Elucidation of Deuteration Effects on Molecular Vibrational Modes

The vibrational modes of a molecule are determined by the masses of its constituent atoms and the force constants of its chemical bonds. The replacement of two protons with deuterons at the C2 position in propane (B168953) significantly increases the mass of this central methylene (B1212753) group. According to the principles of vibrational mechanics, this mass change will primarily affect the vibrational modes that involve substantial motion of the atoms in this group. libretexts.org

In this compound, the vibrations most affected are the stretching, bending, wagging, twisting, and rocking modes of the CD₂ group. aip.org For instance, the symmetric and asymmetric C-D stretching vibrations will occur at considerably lower frequencies than the corresponding C-H stretches in protiated propane. This is a direct consequence of the heavier mass of deuterium. Similarly, the various deformation modes of the CD₂ group will also shift to lower wavenumbers.

Conversely, vibrational modes that are largely localized within the methyl (CH₃) groups, such as the C-H stretching and bending vibrations, are less affected by deuteration at the C2 position. However, some coupling between the motions of the CD₂ and CH₃ groups does exist, leading to minor shifts in the methyl group vibrations as well. Studies have shown that low-frequency vibrations, in particular, cannot be described in terms of simple group motions and are more delocalized across the molecule. aip.org

Isotopic Band Shifts and Intensity Variations in Vibrational Spectra

The most direct consequence of deuteration in the vibrational spectra of this compound is the shifting of spectral bands to lower frequencies. libretexts.org The magnitude of this isotopic shift is approximately proportional to the square root of the ratio of the reduced masses of the vibrating groups. For a C-H versus a C-D bond, this ratio is roughly √2, leading to a significant frequency decrease for C-D modes.

High-resolution infrared studies have precisely located some of these shifted bands. For example, the ν₁₅ (B₁) A-type band has been identified near 954.709 cm⁻¹, and the ν₉ (A₁) B-type band is found near 365.3508 cm⁻¹. researchgate.netresearchgate.net These represent vibrations that have significant contributions from the motion of the deuterated methylene group.

In addition to frequency shifts, the intensities of vibrational bands can also be altered upon isotopic substitution. rsc.org While the intrinsic electronic properties determining bond polarities and polarizabilities are unchanged, the nature of the vibrational modes themselves is different. A mode that is a pure group vibration in the protiated molecule might be more mixed in the deuterated analogue, leading to a redistribution of intensity among the various bands. For instance, Fermi resonances, which can enhance the intensity of certain overtone or combination bands, may be altered or eliminated by the frequency shifts induced by deuteration. aip.org

| Vibrational Mode | Symmetry | Band Type | Frequency (cm⁻¹) |

|---|---|---|---|

| ν₁₅ | B₁ | A-type | 954.709 |

| ν₉ | A₁ | B-type | 365.3508 |

The comprehensive analysis of these isotopic shifts and intensity changes in the infrared and Raman spectra of this compound, when compared with protiated propane and other deuterated isotopologues, allows for a more robust and accurate assignment of the fundamental vibrational frequencies of the propane molecule. aip.orgnist.gov This detailed understanding of its vibrational behavior is crucial for validating and refining theoretical models of molecular force fields.

Mass Spectrometry of this compound for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing critical information about a molecule's structure and the stability of its fragments. When this compound (CH₃CD₂CH₃) is introduced into a mass spectrometer, it is bombarded by a high-energy electron beam, which ejects an electron to form a molecular ion, [CH₃CD₂CH₃]⁺•. docbrown.info Due to the isotopic substitution, this molecular ion has an m/z of 46, two mass units higher than that of natural propane ([C₃H₈]⁺•) which is 44. aip.org

The excess energy imparted during ionization causes the molecular ion to be unstable, leading it to break apart into smaller, charged fragments and neutral radicals. The specific pattern of these fragments, known as the mass spectrum, serves as a molecular fingerprint. The analysis of these fragmentation pathways reveals how the molecule disassembles, which is influenced by the location of the deuterium atoms. Studies comparing the mass spectra of propane and this compound have been instrumental in understanding the unimolecular decomposition reactions of simple alkanes. aip.org

The primary fragmentation of the this compound molecular ion involves the cleavage of C-C bonds. The most common fragmentations include the loss of a methyl radical (•CH₃) or an ethyl radical (•CH₂CH₃).

Loss of a methyl radical (•CH₃): This cleavage results in the formation of a secondary carbocation, [CD₂CH₃]⁺, with an m/z of 31.

Loss of an ethyl radical (•CH₂CH₃): This fragmentation is less favored as it would produce a primary carbocation, but it can lead to the formation of [CH₃CD₂]⁺. However, rearrangements often precede or accompany this fragmentation.

The relative abundances of the fragment ions provide insights into their stability. The table below outlines the principal, non-scrambled fragment ions expected from the mass spectrum of this compound.

| m/z | Proposed Ion Structure | Neutral Loss |

|---|---|---|

| 46 | [CH₃CD₂CH₃]⁺• | - (Molecular Ion) |

| 31 | [CD₂CH₃]⁺ | •CH₃ |

| 29 | [C₂H₅]⁺ | •CD₂H (after rearrangement) |

Isotope Ratio Mass Spectrometry for Deuterium Abundance Determination

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry designed for the high-precision measurement of isotope ratios in a sample. nih.gov Unlike conventional mass spectrometry which primarily identifies fragments, IRMS quantifies the relative abundance of specific isotopes with exceptional accuracy. researchgate.net For this compound, IRMS is employed to verify the isotopic purity and confirm the precise abundance of deuterium. core.ac.uk

The technique can differentiate between molecules containing deuterium and those without, as well as isotopologues with deuterium at different positions. caltech.edu In the case of this compound, high-resolution IRMS can measure the D/H ratio by analyzing both the molecular ion and specific fragment ions. core.ac.ukcaltech.edu For example, the ratio of the ion currents corresponding to [C₃H₆D₂]⁺• (m/z 46) and [C₃H₇D]⁺• (m/z 45) can be used to determine the level of deuterium enrichment.

Modern double-focusing sector mass spectrometers can achieve high mass resolution, allowing for the separation of isobaric interferences—ions that have the same nominal mass but different elemental compositions. researchgate.netcaltech.edu This capability is crucial for accurately measuring D/H ratios in complex mixtures or for position-specific isotope analysis. caltech.edu Experimental studies utilizing these advanced instruments demonstrate the ability to measure position-specific hydrogen isotope distributions with high precision. core.ac.uk

The table below illustrates typical data related to deuterium abundance measurements, highlighting the precision achievable with modern IRMS techniques.

| Parameter | Description | Typical Value / Precision |

|---|---|---|

| Isotopic Purity | The percentage of molecules that are correctly labeled with two deuterium atoms. | >98 atom % D |

| δD Value | The delta notation of the deuterium-to-hydrogen ratio relative to a standard (e.g., VSMOW). | Reported with precision of ±5‰ or better. caltech.edu |

| Fragment Ion Ratio | Ratio of deuterated to non-deuterated fragment ions, e.g., [CD₂CH₃]⁺ / [CH₂CH₃]⁺. | Measured to constrain position-specific D/H ratios. core.ac.uk |

Investigation of Deuterium Scrambling Mechanisms in Ion Dissociation

During the fragmentation process in a mass spectrometer, the atoms within the molecular ion are not always static. Before the ion breaks apart, hydrogen and deuterium atoms can migrate or "scramble" between different carbon atoms. aip.orgscience.gov This intramolecular rearrangement means that the resulting fragment ions may not reflect the original positions of the isotopes.

In this compound, significant hydrogen-deuterium scrambling has been observed experimentally. aip.org For instance, upon ionization, the [CH₃CD₂CH₃]⁺• ion can rearrange to form an intermediate where the H and D atoms are distributed over the entire carbon skeleton. Consequently, when this scrambled ion fragments, it can lose radicals with mixed isotopic compositions, such as •CH₂D or •CHD₂.

The occurrence of scrambling complicates the direct interpretation of mass spectra for determining isotope positions based solely on fragment masses. For example, the detection of an m/z 29 ion, which corresponds to [C₂H₅]⁺, from this compound is clear evidence of scrambling, as it requires the transfer of a deuterium from the central carbon to a terminal carbon (or vice-versa) followed by the loss of a deuterated methyl group (e.g., •CDH₂). Studies using threshold photoelectron-photoion coincidence mass spectrometry have confirmed that these scrambling processes are important and must be accounted for in theoretical calculations of fragmentation patterns for deuterated propanes. aip.org

The table below contrasts the expected fragment ions from direct cleavage (unscrambled) with possible ions formed after H/D scrambling.

| m/z | Unscrambled Fragment Ion | Possible Scrambled Fragment Ion(s) | Neutral Loss (for Scrambled Ion) |

|---|---|---|---|

| 31 | [CH₃CD₂]⁺ | [C₂H₄D]⁺ | •CH₃ |

| 30 | - | [C₂H₃D]⁺ | •CH₂D |

| 29 | - | [C₂H₅]⁺ | •CD₂H |

Mechanistic Investigations Utilizing Propane 2,2 D2 As an Isotopic Probe

Application of Deuterium (B1214612) Labeling in Alkane C-H Activation Studies

The activation of strong carbon-hydrogen (C-H) bonds in alkanes is a pivotal step in their conversion to more valuable chemicals. Propane-2,2-d2 is instrumental in studying the mechanisms of these activation processes, particularly in determining whether C-H bond cleavage is the rate-determining step of a reaction. This is often accomplished by measuring the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the non-deuterated compound to that of its deuterated counterpart (kH/kD). A kH/kD value greater than 1, known as a normal kinetic isotope effect, suggests that the C-H bond is broken in the rate-determining step. psu.eduutdallas.edu

For instance, in the oxidative dehydrogenation of propane (B168953) on vanadium oxide catalysts, studies using propane, perdeuterated propane, and this compound have been crucial. psu.edu The observation of a normal KIE indicates that C-H bond activation is indeed a kinetically significant step. psu.edu By comparing the reactivity of propane and this compound, researchers have proposed that the initial activation involves the weaker methylene (B1212753) (CH2) C-H bonds rather than the methyl (CH3) C-H bonds. psu.edu

The table below summarizes the kinetic isotope effects observed in various propane C-H activation studies.

| Catalyst System | Reaction | Kinetic Isotope Effect (kH/kD) | Conclusion |

| Vanadium Oxide | Oxidative Dehydrogenation | Normal (kH/kD > 1) psu.edu | C-H bond cleavage is rate-determining. psu.edu |

| H-ZSM5 Zeolite | Conversion | Small (kH/kD ≈ 0.9-1.0) berkeley.edu | C-H activation is not the rate-limiting step. berkeley.edu |

| Platinum Complexes | Protonolysis | Varies | Provides insight into the reverse reaction of C-H activation. caltech.edu |

Elucidation of Free Radical and Thermal Decomposition Pathways of Propane Systems

This compound is also valuable in unraveling the mechanisms of free radical reactions and thermal decomposition (pyrolysis) of propane. In these high-energy processes, the molecule breaks apart, and the resulting fragments can rearrange and react further. By analyzing the distribution of deuterium in the products, chemists can deduce the initial bond-breaking events and subsequent reaction pathways.

The thermal decomposition of propane can proceed through different routes, such as breaking a C-C bond to form methyl and ethyl radicals, or breaking a C-H bond to form a propyl radical and a hydrogen atom. caltech.edud-nb.info The Rice-Herzfeld mechanism, a well-established model for hydrocarbon pyrolysis, proposes that the reaction initiates with the homolytic cleavage of a C-C bond, which is weaker than the C-H bonds. caltech.edu

Studies involving deuterated propanes can help verify these proposed mechanisms. For example, in the chlorination of propane, a free radical chain reaction, the abstraction of a hydrogen atom can occur from either the primary (methyl) or secondary (methylene) carbons. youtube.com Using this compound would allow for the direct observation of the relative rates of abstraction from the central carbon versus the terminal carbons by analyzing the deuterated and non-deuterated products. youtube.com

The following table outlines the primary initiation steps in the thermal decomposition of propane.

| Decomposition Pathway | Initial Products | Bond Cleaved |

| C-C Bond Scission | Methyl radical + Ethyl radical | C-C |

| C-H Bond Scission (Primary) | n-Propyl radical + Hydrogen atom | C-H (methyl) |

| C-H Bond Scission (Secondary) | Isopropyl radical + Hydrogen atom | C-H (methylene) |

Isotopic Tracing of Carbon Skeleton Rearrangements in Propane Reactivity

In some reactions, particularly those catalyzed by strong acids or certain metal complexes, the carbon skeleton of propane can undergo rearrangement. This compound, often in conjunction with carbon-13 labeling, serves as an excellent tracer for following these intricate transformations.

For example, during the conversion of propane to aromatics on H-ZSM5 zeolite catalysts, it has been shown that the reaction proceeds through the formation of alkene intermediates that then undergo oligomerization, cyclization, and subsequent cracking. acs.org The use of propane-2-13C has demonstrated that extensive intramolecular isomerization and β-scission of long-chain surface intermediates occur, leading to a statistical distribution of the 13C label in the aromatic products. acs.org While this specific study used 13C labeling, the principles of isotopic tracing are directly applicable to deuterium labeling with this compound to track hydrogen atom movements during these rearrangements.

Carbocation rearrangements are another area where isotopic labeling is crucial. msu.edukhanacademy.org For instance, the formation of a secondary carbocation from propane can lead to hydride or methyl shifts to form a more stable carbocation, altering the carbon skeleton. khanacademy.org While direct observation of these transient intermediates is challenging, the final product distribution from a labeled precursor like this compound can provide compelling evidence for such rearrangements.

Role of this compound in Understanding Catalytic Processes on Solid and Homogeneous Catalysts

This compound plays a significant role in elucidating the mechanisms of both heterogeneous (solid) and homogeneous catalysis. chemguide.co.uk

Solid Catalysts:

On solid catalysts, such as zeolites and supported metal oxides, this compound helps to probe the nature of active sites and the mechanism of surface reactions. psu.eduberkeley.eduresearchgate.net For instance, in the dehydrogenation of propane to propylene (B89431) on catalysts like platinum-tin (Pt-Sn) or gallium-modified zeolites (Ga/H-ZSM5), deuterium labeling studies can distinguish between different proposed mechanisms. berkeley.eduresearchgate.netnih.gov

Homogeneous Catalysts:

In homogeneous catalysis, where the catalyst is dissolved in the same phase as the reactants, this compound is used to study the intimate details of C-H activation by soluble metal complexes. caltech.edusnnu.edu.cn For example, platinum(II) complexes are known to activate C-H bonds. caltech.eduacs.org Mechanistic studies often involve examining the reverse reaction, the protonolysis of alkylplatinum(II) complexes, using deuterated acids to understand the factors that influence the stability and reactivity of the intermediates involved in C-H activation. caltech.edu The kinetic isotope effects measured in these systems provide crucial data for constructing detailed reaction energy profiles and understanding the role of the solvent and ligands. caltech.edusnnu.edu.cn

The table below provides examples of how this compound is used in different catalytic systems.

| Catalyst Type | Catalyst Example | Reaction Studied | Insight Gained from this compound |

| Solid (Zeolite) | H-ZSM5 | Propane Conversion | C-H activation is fast and reversible; not rate-limiting. berkeley.edu |

| Solid (Metal Oxide) | V2O5/ZrO2 | Oxidative Dehydrogenation | Initial C-H cleavage occurs at the methylene position. psu.educaltech.edu |

| Homogeneous | Platinum(II) complexes | C-H Activation/Protonolysis | Elucidation of the stability and reactivity of intermediates. caltech.edu |

Kinetic and Equilibrium Isotope Effects Kie/eie Studies with Propane 2,2 D2

Primary and Secondary Deuterium (B1214612) Isotope Effects in Propane (B168953) Reactions

Deuterium isotope effects are categorized as primary or secondary. A primary kinetic isotope effect (KIE) is observed when the bond to the isotope is broken or formed in the rate-determining step of a reaction. A secondary KIE occurs when the bond to the isotope is not broken in the rate-determining step, but its presence still influences the reaction rate through changes in vibrational frequencies between the reactant and the transition state.

Studies involving propane-2,2-d2 have been instrumental in elucidating the mechanisms of various propane reactions. For instance, in the oxidative dehydrogenation (ODH) of propane over a 10 wt% V2O5/ZrO2 catalyst, significant KIEs were observed. When comparing the reaction rates of undeuterated propane (C3H8) and this compound, normal KIEs were measured for both the dehydrogenation to propene (kH/kD = 2.7) and the combustion to COx (kH/kD = 1.8). psu.edu These results strongly indicate that the cleavage of a methylene (B1212753) (secondary) C-H bond is the rate-determining step in both pathways. psu.edu

Similarly, in the ammoxidation of propane over an alumina-supported vanadium antimony oxide catalyst, deuterium labeling experiments distinguished between two parallel pathways involving hydrogen abstraction from either the secondary or primary carbon atoms. osti.gov The reaction of d₀-propane was faster than that of this compound, with an observed kH/kD of 1.7. osti.gov This finding, coupled with experiments using 1,1,1,3,3,3-d₆-propane, demonstrated that abstraction from the secondary carbon is significantly more rapid, occurring 12-15 times faster than abstraction from a primary carbon. osti.gov

The reaction of propane with hydroxyl (OH) radicals, a crucial process in atmospheric and combustion chemistry, has also been investigated using this compound. researchgate.net These studies allow for the determination of site-specific rate constants for hydrogen and deuterium abstraction. The kinetic isotope effect for the abstraction of H- and D-atoms from the secondary position in propane by OH radicals has been characterized through these experiments. researchgate.netresearchgate.net

Below is a table summarizing key KIE data from reactions involving this compound.

Table 1: Kinetic Isotope Effects (KIE) in Reactions of this compound

| Reaction | Catalyst/Conditions | Reactants | kH/kD | Interpretation | Reference |

|---|---|---|---|---|---|

| Oxidative Dehydrogenation | 10 wt% VOx/ZrO2, 593 K | C3H8 vs. CH3CD2CH3 | 2.7 | C-H bond cleavage at the methylene position is rate-determining. | psu.edu |

| Propane Combustion | 10 wt% VOx/ZrO2, 593 K | C3H8 vs. CH3CD2CH3 | 1.8 | C-H bond cleavage at the methylene position is rate-determining. | psu.edu |

Theoretical Frameworks for Predicting and Interpreting Isotope Effects in Propane Systems

Theoretical models are essential for both predicting the magnitude of isotope effects and interpreting experimental results. These frameworks allow researchers to connect observed KIEs and EIEs to the specific molecular properties of reactants and transition states.

The Bigeleisen-Mayer equation, a cornerstone of isotope effect theory, provides a method for calculating KIEs from the vibrational frequencies of the reactants and the transition state. researchgate.net This approach, rooted in transition state theory, highlights that the KIE is primarily determined by the differences in zero-point energy (ZPE) between the isotopically substituted reactant and transition state. researchgate.netnih.gov

Several computational methods have been employed to model isotope effects in propane systems:

Urey-Bigeleisen-Mayer Model : This statistical mechanical approach uses a rigid rotator and harmonic oscillator model to estimate equilibrium constants. It has been applied to study the intramolecular isotope exchange equilibrium in propane. caltech.edu

Path Integral Monte Carlo (PIMC) and Path Integral Molecular Dynamics (PIMD) : These methods provide a quantum-mechanical description of the system and have been used to model position-specific isotope exchange in propane. caltech.edu

Density Functional Theory (DFT) : DFT calculations are widely used to determine the molecular structures and vibrational frequencies of reactants and transition states, which are then used to calculate KIEs. nih.govcaltech.edu This method was used in conjunction with a Urey-Bigeleisen-Mayer model to investigate propane's molecular structure and vibrations. caltech.edu

Experimental Methodologies for the Determination of KIE/EIE with this compound

The precise measurement of kinetic and equilibrium isotope effects requires sophisticated experimental techniques capable of accurately determining the isotopic composition of reactants and products.

A common approach involves using gas chromatography-mass spectrometry (GC-MS) . In KIE studies of propane ODH and ammoxidation, reaction mixtures are analyzed by GC to determine the chemical composition, while a coupled mass spectrometer measures the isotopic content. psu.eduosti.gov Deconvolution methods are then applied to the mass spectra to calculate the deuterium content and the specific distribution of isotopologues in each molecule. psu.edu To obtain initial reaction rates and minimize complicating factors, rates are often extrapolated to zero reaction time. psu.edu

For high-precision analysis of position-specific isotope ratios, high-resolution gas source isotope ratio mass spectrometry is employed. caltech.educaltech.edu This technique can achieve very high mass resolution (M/ΔM > 35,000), allowing for the separation of isobaric interferences and precise measurement of isotopologue ratios, such as [C3H7D]+/[C3H8]+. caltech.edu In studies of intramolecular D/H distribution in propane, this method is used to measure the D/H ratio in both the molecular ion and specific fragment ions (e.g., the ethyl fragment), which provides information on the site-specific isotopic composition. caltech.educaltech.edu

Experimental setups for studying these reactions often involve specialized reactors. For example, KIE studies on catalytic reactions may use a batch reactor where reactants like this compound and oxygen are introduced, and the product composition is monitored over time. psu.edu For gas-phase reactions like those with OH radicals, a shock tube coupled with laser absorption spectroscopy can be used to monitor the decay of reactants over very short timescales and a wide range of temperatures. researchgate.net

The general procedure for a catalytic KIE experiment can be summarized as follows:

Reactant Preparation : Pure undeuterated propane and this compound are used in separate or competitive experiments.

Reaction : The reaction is carried out under controlled conditions (temperature, pressure, reactant concentration) in a suitable reactor.

Sampling and Analysis : The composition of the gas mixture is analyzed at various time points or conversions using GC-MS.

Data Processing : Mass spectra are analyzed to determine the relative amounts of deuterated and undeuterated species in both the unreacted starting material and the products.

KIE Calculation : The KIE is calculated from the relative rates of reaction of the light (H) and heavy (D) isotopologues.

Contribution of this compound Studies to Transition State Structure Determination

Kinetic isotope effects are one of the most powerful experimental probes into the structure and nature of transition states (TS). researchgate.net The magnitude of a primary KIE is directly related to the changes in bonding to the isotope as the molecule moves from the reactant state to the transition state.

Studies utilizing this compound have provided critical evidence for the nature of the transition states in propane activation reactions. The observation of a large, normal KIE (kH/kD > 1) in reactions like oxidative dehydrogenation confirms that the C-D bond at the secondary carbon is significantly weakened in the rate-determining transition state. psu.edu

The magnitude of the KIE can offer further details. According to the principle of bond order, the maximum KIE is expected for a symmetric transition state, where the C-H bond is half-broken and the H-acceptor bond is half-formed. In the ODH of propane, the measured KIE of 2.7 for dehydrogenation and 1.8 for combustion using this compound, while significant, are lower than the theoretical maximum for a C-H bond cleavage. psu.edu This suggests a transition state that is "asymmetric" or "reactant-like," where the C-H bond is still substantially intact, or "product-like," where the C-H bond is almost fully broken. The difference in the KIE values for the parallel dehydrogenation and combustion pathways (2.7 vs. 1.8) further suggests that these two reactions proceed through different transition states, likely involving different types of lattice oxygen sites on the catalyst surface. psu.edu

Therefore, by comparing experimentally determined KIEs from this compound with theoretical predictions for various possible transition state geometries, researchers can deduce critical information about the reaction mechanism. These studies have consistently shown that for many catalytic and gas-phase reactions, the initial activation of propane involves the cleavage of the weaker methylene C-H bond, and they provide quantitative data that helps to map the potential energy surface of the reaction. psu.eduosti.gov

Computational and Theoretical Approaches for Propane 2,2 D2 Systems

Quantum Chemical Calculations of Molecular Structure and Energetics of Deuterated Propane (B168953)

Quantum chemical calculations are fundamental to determining the equilibrium geometry and energetic properties of molecules. High-level ab initio methods and Density Functional Theory (DFT) are commonly employed to achieve high accuracy. nih.govnih.gov For propane and its isotopologues, methods such as Møller–Plesset perturbation theory (MP2) and coupled cluster theory with single, double, and perturbative triple excitations [CCSD(T)] are used to compute precise molecular structures. nih.gov DFT, with functionals like B3LYP, also provides reliable results. nih.gov

When these methods are applied to propane-2,2-d2, the calculated equilibrium structure (bond lengths and angles) is nearly identical to that of normal propane, a consequence of the Born-Oppenheimer approximation, which assumes that the motion of electrons is independent of the slower motion of the nuclei. However, the isotopic substitution significantly affects the molecule's energetics, primarily through changes in the zero-point vibrational energy (ZPVE). The ZPVE is lower for the heavier deuterated species due to the mass-dependent nature of vibrational frequencies. This difference in ZPVE is a key factor in understanding kinetic isotope effects in chemical reactions.

Table 1: Calculated Equilibrium Structure of Propane This table presents a semiexperimental equilibrium structure for propane, which serves as a baseline for this compound. The structural parameters for this compound are computationally predicted to be nearly identical.

| Parameter | Value (MP2/cc-pVTZ) |

| r(C-C) | 1.526 Å |

| r(C-H, methylene) | 1.096 Å |

| r(C-H, methyl) | 1.091 Å (in-plane) |

| r(C-H, methyl) | 1.097 Å (out-of-plane) |

| ∠(CCC) | 112.4° |

| ∠(HCH, methylene) | 106.1° |

| Data sourced from reference nih.gov. |

Vibrational Frequency Calculations and Isotope Effect Prediction for this compound

Vibrational spectroscopy is highly sensitive to isotopic substitution. wikipedia.org The replacement of hydrogen with deuterium (B1214612) results in a significant increase in the reduced mass of the vibrating system, leading to a predictable decrease in the vibrational frequency of the corresponding modes. Computational methods are crucial for assigning these shifted frequencies and for predicting infrared (IR) and Raman spectra. wikipedia.orgq-chem.com

Harmonic vibrational analysis, typically performed after a geometry optimization, is a standard method for calculating vibrational frequencies. q-chem.com However, for more accurate results that account for the true shape of the potential energy surface, anharmonic calculations are necessary. nih.gov

For this compound, high-resolution Fourier-transform infrared (FTIR) spectroscopy has been performed, providing experimental data to validate theoretical calculations. illinois.eduresearchgate.net For instance, the ν15 (B1) A-type band has been identified and centered near 954.709 cm⁻¹, and the ν9 (A1) B-type band has been located near 365.3508 cm⁻¹. illinois.eduresearchgate.net Quantum chemical calculations using methods like DFT can reproduce these spectra and aid in the assignment of each vibrational mode. github.io The accuracy of these predictions depends on the chosen level of theory, with different DFT functionals showing varying levels of performance for calculating isotopic fractionations. rsc.org Such calculations are essential for predicting the kinetic isotope effect, which arises from changes in ZPVE between the reactant and the transition state. semanticscholar.org

Table 2: Experimentally Observed Infrared Bands for this compound

| Band | Symmetry | Type | Wavenumber (cm⁻¹) |

| ν15 | B₁ | A-type | 954.709 |

| ν9 | A₁ | B-type | 365.3508 |

| Data sourced from references illinois.eduresearchgate.net. |

Molecular Dynamics Simulations of Deuterated Propane Interactions and Reactivity

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into physical interactions and chemical reactivity. researchgate.net For a system like this compound, MD simulations can be divided into two main categories: classical and reactive.

In classical MD, atoms interact via a predefined force field, which describes the potential energy of the system. These simulations are used to study physical properties such as diffusion, interactions within a condensed phase, or behavior under confinement. rsc.orgmdpi.com When simulating this compound, the primary modification to a standard propane force field is the adjustment of the atomic masses for the two deuterium atoms. This change directly influences the molecule's dynamics, affecting properties like diffusion coefficients and the timescales of molecular motion. rsc.org

To study chemical reactions, more advanced reactive force fields are required. The ReaxFF force field, for example, allows for the formation and breaking of chemical bonds during a simulation. nih.govwashizu.org This is particularly useful for modeling complex processes like combustion or catalysis. nih.gov A specific ReaxFF potential, ReaxFF-HD, has been developed and parameterized against quantum mechanics data to accurately model isotope-exchange reactions in systems containing both hydrogen and deuterium. aip.orgnih.gov This framework can simulate the distinct reactivity of C-H versus C-D bonds, capturing isotope effects that are critical for understanding the reaction mechanisms of deuterated hydrocarbons like this compound. nih.gov

Ab Initio and Density Functional Theory (DFT) Studies on Reaction Pathways

Ab initio and DFT methods are essential for mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction mechanisms, transition states, and activation energies. dergipark.org.trnih.gov For propane, numerous computational studies have investigated reaction pathways such as oxidative dehydrogenation (ODH) and cracking on various catalytic surfaces. lasphub.comresearchgate.netrsc.org

These studies typically involve:

Reactant and Product Optimization: Calculating the stable geometries of reactants, products, and any intermediates.

Transition State Searching: Locating the highest energy point along the lowest energy reaction path (the transition state).

The principles of these studies are directly applicable to this compound. By modeling the deuterated molecule, researchers can calculate the kinetic isotope effect (KIE), which compares the reaction rate of the deuterated species to the non-deuterated one. The KIE is primarily determined by the difference in ZPVE between the C-H and C-D bonds in the reactant versus the transition state. For a reaction involving the cleavage of a C-H bond at the C2 position, the substitution with deuterium typically leads to a higher activation barrier and a slower reaction rate (a primary KIE). DFT calculations on propane dehydrogenation over platinum catalysts, for example, have determined activation barriers for C-H bond cleavage to be in the range of 0.25–0.75 eV, depending on the catalyst surface. rsc.orgresearchgate.net Similar calculations for this compound would allow for a direct prediction of how deuteration at the secondary carbon affects the activity and selectivity of such catalytic processes.

Advanced Research Applications of Propane 2,2 D2

Propane-2,2-d2 as an Internal Standard in Quantitative Analytical Research

In the realm of quantitative analytical chemistry, the use of an appropriate internal standard is paramount for achieving accurate and reliable results. An ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical behavior during sample preparation and analysis, thereby compensating for variations in sample injection, ionization efficiency, and detection. Isotopically labeled compounds, such as this compound, are considered the gold standard for this purpose, particularly in mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The primary advantage of using a deuterated internal standard like this compound is that its physical and chemical properties are nearly identical to its non-deuterated counterpart, propane (B168953). This ensures that it behaves similarly during extraction, derivatization, and chromatographic separation. However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer, enabling precise quantification. The synthesis of deuterated isotopologues is often more cost-effective than labeling with other stable isotopes like ¹³C or ¹⁵N. mdpi.com

One of the significant challenges in the forensic analysis of propane, a substance that can be involved in lethal intoxications and explosions, has been the lack of a specific internal standard for accurate quantification. nih.gov To address this, an innovative Headspace-GC-MS (HS-GC-MS) method was developed, which includes the in situ generation of a deuterated propane standard. nih.gov This approach highlights the critical need for and application of deuterated propane in forensic toxicology to ensure the precision of measurements. nih.gov While the use of deuterated standards is a well-established practice, their application can sometimes be complicated by isotopic effects or the potential for back-exchange of deuterium (B1214612) atoms, which must be carefully considered during method development. mdpi.com

Interactive Table:

Use of Deuterated Propane in Environmental Tracing and Atmospheric Chemistry Research

The stable isotopic composition of organic molecules in the environment provides a powerful fingerprint to trace their origins, transport, and transformation processes. Deuterated propane, and the analysis of deuterium distribution within the propane molecule, has emerged as a crucial tool in environmental and atmospheric sciences.

In environmental tracing, the position-specific distribution of hydrogen isotopes in propane can reveal significant information about its source and history. caltech.edu For instance, measuring the D/H ratios at the central (CH₂) versus the terminal (CH₃) positions of the propane molecule can help differentiate between propane from thermogenic (generated by heat in geological formations) and abiotic sources. caltech.edu Furthermore, these intramolecular isotope patterns can be used to track the extent of thermal maturation of natural gas and to identify residues of subsurface microbial degradation. caltech.edu This is particularly valuable in petroleum geology and for monitoring environmental contamination.

In atmospheric chemistry, propane is one of the most abundant non-methane hydrocarbons and plays a role in tropospheric ozone and oxidant formation. researchgate.netsemanticscholar.org The atmospheric degradation of propane is initiated primarily by reaction with hydroxyl (OH) radicals. researchgate.net Studies using deuterated propane can help to elucidate the complex reaction mechanisms and kinetics of these atmospheric oxidation pathways. By tracking the fate of the deuterium label in the reaction products, such as acetone (B3395972) and acetaldehyde, researchers can gain a more detailed understanding of the bond-breaking and bond-forming processes that govern propane's atmospheric lifetime and its contribution to air pollution. researchgate.net The use of deuterium as a tracer is a well-established technique in studying atmospheric water vapor cycles and can be similarly applied to hydrocarbon chemistry. copernicus.org

Interactive Table:

Research on Deuterium Exchange and Scrambling Reactions in Complex Chemical Systems

The study of hydrogen-deuterium (H-D) exchange reactions provides fundamental insights into reaction mechanisms, catalytic activity, and the behavior of molecules in different chemical environments. This compound and other deuterated propanes are instrumental in this research.

H-D exchange reactions involve the substitution of a hydrogen atom with a deuterium atom in a molecule. wikipedia.org These reactions can be catalyzed by acids, bases, or metal surfaces. wikipedia.org Research on the reaction of cyclopropane (B1198618) with deuterium over various supported metal catalysts has shown that the resulting isotopic propanes provide information about the adsorbed intermediates involved in the ring-opening mechanism. rsc.org The specific pattern of deuterium incorporation depends on the nature of the metal catalyst. rsc.org

In the context of mass spectrometry, a phenomenon known as "scrambling" can occur, where deuterium atoms migrate within a molecule during fragmentation. wikipedia.org While this can complicate structural analysis, studying these scrambling reactions also provides valuable information about the gas-phase ion chemistry of the molecule. Understanding the conditions that lead to or prevent scrambling is crucial for the accurate structural elucidation of deuterated compounds. wikipedia.org

Experiments exploring the D/H exchange between propane and water in the presence of palladium (Pd) or nickel (Ni) catalysts have demonstrated that the exchange rates can differ between the central and terminal positions of the propane molecule. caltech.edu For example, with a Ni catalyst, the central position exchanges deuterium 2.2 times faster than the terminal positions. caltech.edu This type of research is not only fundamental to catalysis but also has implications for developing new methods for synthesizing selectively deuterated compounds.

Interactive Table:

Development of Novel Analytical Methodologies Enhanced by Deuterium Labeling

The unique properties of deuterium have been leveraged to develop new and improved analytical methodologies. The use of this compound and other deuterated compounds can enhance the sensitivity, selectivity, and scope of various analytical techniques.

A prime example is the development of a quantitative HS-GC-MS method that relies on the in situ generation of a deuterated propane internal standard. nih.gov This novel approach overcomes the lack of commercially available standards and enables accurate propane quantification in forensic contexts. The development of such a method, including its validation through an accuracy profile, represents a significant advancement in analytical toxicology. nih.gov

Beyond its use as an internal standard, deuterium labeling is a cornerstone of techniques used to study reaction mechanisms. The kinetic isotope effect (KIE), which is the change in the rate of a reaction when a hydrogen atom is replaced by a deuterium atom, provides invaluable information about the rate-determining step of a reaction. researchgate.net For instance, investigating the decomposition of methane (B114726) using deuterated analogues (CD₄) helped to establish that the initial C-H bond cleavage is the rate-determining step. researchgate.net Similar principles can be applied to propane to study its reactions in detail.

Furthermore, deuterium labeling is instrumental in the field of hydrogen/deuterium exchange mass spectrometry (HDX-MS), a powerful technique for studying protein structure, dynamics, and interactions. nih.gov While not directly involving free propane, the principles of H-D exchange and its detection by MS are broadly applicable. The development of fragmentation techniques like electron capture dissociation (ECD) and electron transfer dissociation (ETD) that minimize deuterium scrambling has been a major advancement in this field, allowing for higher-resolution structural analysis. wikipedia.org

Interactive Table:

Future Directions and Emerging Research Avenues for Deuterated Propane Compounds

Integration of Propane-2,2-d2 in Advanced Multiscale Modeling of Chemical Processes

Multiscale modeling has become an indispensable tool for understanding and optimizing complex chemical processes, bridging the gap from quantum mechanical calculations at the atomic level to macroscopic reactor-scale simulations. researchgate.netkit.edumdpi.com The integration of data from compounds like this compound is poised to significantly enhance the predictive power and accuracy of these models.

At the most fundamental level, ab initio and density functional theory (DFT) calculations can be used to model the potential energy surfaces of reactions involving this compound. These calculations provide crucial data on bond energies, vibrational frequencies, and transition state geometries, which are altered by the presence of deuterium (B1214612). This information is essential for accurately predicting kinetic isotope effects (KIEs), which are sensitive probes of reaction mechanisms. libretexts.orgwikipedia.org For instance, modeling the dehydrogenation of propane (B168953) over various catalysts can reveal how the specific placement of deuterium in the 2,2-position influences the activation barriers of different elementary steps. mdpi.comresearchgate.net

This atomistic-level data can then be fed into higher-level models, such as kinetic Monte Carlo (kMC) or computational fluid dynamics (CFD) simulations. researchgate.netmdpi.com By incorporating experimentally validated KIEs from studies with this compound, these models can more accurately simulate reaction rates, product selectivities, and catalyst deactivation pathways under industrial conditions. researchgate.net This is particularly relevant for processes like propane dehydrogenation (PDH), a key technology for propylene (B89431) production. nih.gov Advanced models can help in the design of more efficient catalysts and the optimization of reactor conditions by providing a detailed understanding of how isotopic substitution affects the complex reaction network. researchgate.netmdpi.com

The development of more sophisticated force fields for molecular dynamics simulations that can accurately account for the subtle effects of isotopic substitution is another critical area. scielo.org.co These improved force fields will enable more realistic simulations of transport phenomena, such as diffusion of deuterated molecules within porous catalysts, further refining the accuracy of multiscale models. tuhh.de

Exploration of Novel and Efficient Synthetic Routes for Stereospecific Deuterium Labeling

The ability to synthesize isotopically labeled compounds with high precision is fundamental to their application in mechanistic studies and other advanced research. While methods for preparing a variety of deuterated compounds exist, the development of novel, efficient, and highly stereospecific routes for deuterium labeling remains a significant area of research. nih.govacs.org

For a molecule like propane, achieving stereospecific deuteration at a particular position, such as in this compound, requires synthetic strategies that offer high levels of control. Current research focuses on several promising approaches:

Catalytic Hydrogen Isotope Exchange (HIE): This method involves the use of transition metal catalysts to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, often D2O. researchgate.net Research is ongoing to develop catalysts that exhibit high regioselectivity, allowing for the specific deuteration of the C2 position in propane. Single-atom catalysts are showing promise for achieving high efficiency and selectivity under mild conditions. researchgate.net

Organometallic Reagents: The use of organometallic intermediates provides a powerful tool for the controlled introduction of deuterium. For example, the reaction of a suitable precursor with a deuterated reagent can lead to the formation of the desired C-D bond with high specificity. acs.org

Enzymatic Synthesis: Biocatalysis offers the potential for unparalleled stereospecificity. nih.gov While not directly applied to this compound synthesis, the principles of using enzymes to catalyze reactions with high stereochemical control could inspire the development of new methods for deuterating simple alkanes. nih.gov

Multi-step Synthesis from Labeled Precursors: Complex deuterated molecules are often built up from smaller, readily available deuterated starting materials. nih.govresearchgate.net Research into new synthetic methodologies that allow for the efficient and stereospecific construction of larger molecules from these building blocks is crucial. bac-lac.gc.cabeilstein-journals.org

The table below summarizes some of the emerging strategies for the synthesis of deuterated compounds.

| Synthetic Strategy | Description | Potential Advantages |

| Catalytic H/D Exchange | Utilizes catalysts (e.g., Pd/C) to exchange H for D from a deuterium source like D2O. researchgate.net | Can be cost-effective and atom-economical. |

| Metal-Free Divergent Synthesis | Employs reagents like triflic acid and deuterated triethylsilane for selective deuteration. nih.gov | Avoids metal contamination and offers high deuterium incorporation. nih.gov |

| Stereospecific Enzymatic Reactions | Leverages the high stereoselectivity of enzymes to control deuterium placement. nih.gov | Can achieve near-perfect stereochemical control. |

| Transition-Metal Catalyzed Reactions | Uses transition metal complexes to mediate the formation of C-D bonds. acs.org | Offers a wide range of transformations and functional group tolerance. acs.org |

Expanding the Scope of Isotope Effect Studies to Highly Complex Reaction Systems

Kinetic isotope effect (KIE) studies are a cornerstone of physical organic chemistry, providing invaluable insights into reaction mechanisms. libretexts.orgwikipedia.org The use of selectively labeled compounds like this compound allows for the precise measurement of KIEs, which can help to distinguish between different possible transition states and reaction pathways. libretexts.org

While KIEs have been extensively studied in relatively simple, well-defined reactions, a major future direction is to expand these studies to more complex systems that are more representative of real-world chemical processes. This includes:

Heterogeneous Catalysis: Investigating KIEs in reactions occurring on the surfaces of solid catalysts is crucial for understanding and improving industrial processes like propane dehydrogenation. nih.govrsc.org By comparing the reactivity of propane and this compound, researchers can probe the nature of the active sites and the mechanism of C-H bond activation. cdnsciencepub.com

Enzymatic Reactions: The high degree of specificity in enzyme-catalyzed reactions makes KIE studies particularly informative. While not directly involving this compound, the principles can be applied to understand the mechanisms of enzymes that act on hydrocarbon substrates.

Atmospheric and Combustion Chemistry: The reactions of alkanes in the atmosphere and during combustion are incredibly complex, involving numerous radical chain reactions. Isotope effect studies with deuterated propanes can help to unravel these complex reaction networks and improve the accuracy of models used to predict air quality and combustion efficiency.

Geochemical Processes: The isotopic composition of natural gas, including propane, can provide clues about its origin and history. caltech.educaltech.edu Laboratory studies on the KIEs associated with the thermal cracking and equilibration of propane and its deuterated analogs can help to interpret these natural isotopic signatures. caltech.educaltech.edu

The table below highlights the significance of KIE studies in different complex systems.

| Reaction System | Significance of KIE Studies |

| Heterogeneous Catalysis | Elucidates C-H bond activation mechanisms on catalyst surfaces and helps in catalyst design. cdnsciencepub.com |

| Atmospheric Chemistry | Improves understanding of reaction pathways and the fate of hydrocarbons in the atmosphere. |

| Geochemistry | Provides insights into the formation and thermal history of natural gas reservoirs. caltech.educaltech.edu |

| Combustion | Helps to refine models of combustion processes for improved efficiency and reduced emissions. |

Potential Applications of this compound in Emerging Fields of Chemical Science and Engineering

The unique properties of deuterated compounds are leading to their exploration in a variety of emerging fields, and this compound is no exception. While some applications are still in the conceptual stage, they represent exciting avenues for future research.

Materials Science: The substitution of hydrogen with deuterium can subtly alter the physical properties of materials, such as their thermal and optical characteristics. rsc.org In polymers, for example, the presence of deuterium can affect inter- and intramolecular interactions, potentially leading to materials with enhanced stability or novel properties. google.com While direct applications of this compound in materials are not yet established, it can serve as a model compound for studying the fundamental effects of deuteration on hydrocarbon-based materials. rsc.orgontosight.ai

Advanced Spectroscopy: Deuterated compounds are widely used as solvents and internal standards in NMR spectroscopy and mass spectrometry. acs.org this compound, with its specific labeling pattern, could be a useful tool in specialized NMR experiments designed to probe molecular structure and dynamics.

Neutron Scattering: Neutron scattering is a powerful technique for studying the structure and dynamics of materials at the atomic and molecular level. Because hydrogen and deuterium have very different neutron scattering cross-sections, selective deuteration can be used to highlight specific parts of a molecule or material. This compound could be used in neutron scattering studies of hydrocarbon systems, such as polymers or confined fluids, to provide unique structural information.

Medical Imaging: Hyperpolarized gases are being investigated as contrast agents for magnetic resonance imaging (MRI), particularly for lung imaging. acs.org While research has focused on other hyperpolarized molecules, the principles could potentially be extended to deuterated compounds. The altered nuclear spin properties of deuterium could offer advantages in certain imaging applications. acs.org

常见问题

Q. How should Propane-2,2-d₂ be incorporated as an internal standard in gas chromatography-mass spectrometry (GC-MS) experiments?

Propane-2,2-d₂ can serve as a stable isotope-labeled internal standard (IS) to correct for matrix effects and analytical variability. To implement this:

- Calibration Design : Prepare calibration curves using deuterated analogs (e.g., tridecanoic-2,2-d₂ acid) alongside non-deuterated analytes. Use peak area ratios (analyte/IS) versus concentration with 1/x weighting to account for heteroscedasticity .

- QC Samples : Include quality control (QC) samples at low, mid, and high concentrations to validate accuracy (relative error ≤±20%) and precision (CV ≤20%) .

Q. What experimental design principles are critical when studying deuterium kinetic isotope effects (KIEs) using Propane-2,2-d₂?

- Hypothesis Formulation : Clearly define whether the study aims to probe reaction mechanisms (e.g., SN2 vs. E2) or thermodynamic properties (e.g., bond dissociation energies). Reference prior work on alkyl halides or carbonium ions .

- Control Conditions : Use non-deuterated propane as a control to isolate isotope effects. Ensure identical reaction conditions (temperature, solvent) to minimize confounding variables .

Q. How can researchers ensure data reproducibility when using deuterated compounds like Propane-2,2-d₂?

- Standardized Protocols : Document extraction, derivatization, and instrumental parameters (e.g., GC-MS column type, ionization voltage) in detail .

- Replicate Analyses : Perform triplicate measurements for QCs and samples to assess inter- and intra-assay variability .

Q. What are best practices for constructing calibration curves in deuterium-tracer studies?

- Dual IS Strategy : For complex matrices, use two ISs (e.g., tridecanoic-2,2-d₂ acid for free fatty acids and glyceryl tri(hexadecanoate-2,2-d₂) for glycerolipids) to normalize analyte recovery .

- Dynamic Range : Span concentrations from 0.5 μM to 500 μM to cover physiological or environmental ranges, validated via linear regression (R² >0.99) .

Q. How should literature reviews be structured to contextualize Propane-2,2-d₂ in mechanistic studies?

- Comparative Analysis : Contrast thermodynamic data (e.g., ΔrG°, heats of formation) from NIST Chemistry WebBook with recent studies on deuterium substitution .

- Gap Identification : Highlight understudied areas, such as solvent effects on deuterium retention in Propane-2,2-d₂ .

Advanced Questions

Q. How can researchers address discrepancies in deuterium recovery rates during Propane-2,2-d₂ stability studies?

- Stability Testing : Conduct benchtop (23°C, 24 h), freeze-thaw cycles, and autosampler stability assays. If recoveries fall below 85%, optimize storage conditions (e.g., inert gas purging) or derivatization protocols .

- Matrix-Specific Adjustments : For biological matrices, evaluate protein binding or lipid interference using spike-and-recovery experiments with algae or tissue homogenates .

Q. What strategies resolve contradictions between observed and predicted deuterium isotope effects in Propane-2,2-d₂ reactions?

- Data Triangulation : Cross-validate experimental KIEs with computational models (e.g., DFT calculations for transition states) .

- Error Source Analysis : Check for isotopic impurity in reagents or detector saturation effects in high-concentration GC-MS runs .

Q. How can matrix effects be minimized in quantitative analyses involving Propane-2,2-d₂?

- Matrix-Matched Calibration : Prepare QCs in the same biological or environmental matrix as samples to account for ionization suppression/enhancement .

- Post-Column Infusion : Introduce deuterated IS post-extraction to distinguish between extraction efficiency and instrumental variability .

Q. What advanced statistical methods are suitable for interpreting deuterium-tracer data?

Q. How can researchers design experiments to probe the role of Propane-2,2-d₂ in reaction kinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。